Inosamycin E

説明

Inosamycin E is a natural product found in Streptomyces hygroscopicus with data available.

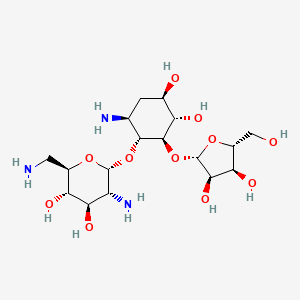

Structure

3D Structure

特性

CAS番号 |

91465-53-1 |

|---|---|

分子式 |

C17H33N3O11 |

分子量 |

455.5 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1 |

InChIキー |

PPSXCTHLNCODRT-BDCXPTBISA-N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

正規SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

製品の起源 |

United States |

Decoding the Biosynthetic Gene Cluster of Inosamycin E in Streptomyces hygroscopicus: A Technical Guide to Aminocyclitol Divergence

The Biosynthetic Paradigm of Inosamycins

Aminoglycosides remain a cornerstone of antimicrobial therapy, yet their clinical utility is frequently bottlenecked by severe nephrotoxicity and ototoxicity. Inosamycins, a complex of aminocyclitol antibiotics isolated from Streptomyces hygroscopicus No. J296-21 (ATCC 39150), represent a natural evolutionary solution to this toxicity profile [1]. Unlike canonical aminoglycosides such as neomycin or ribostamycin, which rely on a 2-deoxystreptamine (DOS) aglycone, inosamycins are anchored by a 2-deoxy-scyllo-inosamine (DOIA) core [1, 4].

Specifically, Inosamycin E is a structural analog of ribostamycin where the C-1 amino group is replaced by a hydroxyl group. This singular functional group substitution reduces acute toxicity to approximately one-third that of neomycin while maintaining a robust antibacterial spectrum [1]. Understanding the biosynthetic gene cluster (BGC) responsible for this DOIA-derived scaffold provides a critical blueprint for the combinatorial biosynthesis of next-generation, low-toxicity antimicrobials.

Biosynthetic Logic: The DOIA vs. DOS Bifurcation

The structural divergence between DOS-containing and DOIA-containing antibiotics is dictated by the presence or absence of a specific oxidative step within the BGC [3].

In canonical DOS biosynthesis, myo-inositol is oxidized to 2-deoxy-scyllo-inosose (DOI) by DOI synthase. An aminotransferase then converts DOI to DOIA. To achieve the DOS core, DOIA must be oxidized by a DOIA dehydrogenase and subsequently transaminated a second time [2].

In the inosamycin (ino) BGC, the pathway is truncated. The genetic machinery lacks a functional DOIA dehydrogenase. Because this oxidative bottleneck cannot be passed, DOIA accumulates and serves directly as the acceptor substrate for downstream glycosyltransferases, yielding the 1-deamino-1-hydroxy architecture of Inosamycin E.

Fig 1. Biosynthetic divergence of Inosamycin E from canonical DOS-based aminoglycosides.

Quantitative Profiling and Genetic Architecture

To leverage the ino BGC for drug development, we must map its genetic architecture against known DOS pathways. The absence of the secondary oxidation and transamination steps is the defining feature of the ino cluster.

Table 1: Comparative Genetic Architecture of Aminocyclitol BGCs

| Biosynthetic Step | Ribostamycin BGC (rbs) | Inosamycin BGC (ino) | Mechanistic Consequence |

| Carbocycle Formation | rbsA (DOI Synthase) | inoA (DOI Synthase) | Converts myo-inositol to DOI. |

| First Transamination | rbsB (Aminotransferase) | inoB (Aminotransferase) | Yields the DOIA intermediate. |

| DOIA Oxidation | rbsC (Dehydrogenase) | Absent / Pseudogene | Halts pathway at DOIA in S. hygroscopicus. |

| Second Transamination | rbsD (Aminotransferase) | Absent / Pseudogene | Prevents formation of the DOS core. |

| Ribosylation | rbsE (Ribosyltransferase) | inoE (Ribosyltransferase) | Attaches D-ribose to the cyclitol ring. |

| Neosaminylation | rbsF (Glycosyltransferase) | inoF (Glycosyltransferase) | Attaches neosamine C, completing the scaffold. |

Table 2: Pharmacological Profile of Key Aminocyclitols

| Compound | Core Aglycone | Relative Antibacterial Efficacy | Relative Acute Toxicity (LD50) | Structural Hallmark |

| Neomycin | DOS | 100% (Baseline) | 100% (Baseline) | DOS + 3 Sugars |

| Ribostamycin | DOS | ~60% of Neomycin | ~50% of Neomycin | DOS + 2 Sugars |

| Inosamycin A | DOIA | ~95% of Neomycin | ~33% of Neomycin | DOIA + 3 Sugars |

| Inosamycin E | DOIA | ~55% of Neomycin | < 30% of Neomycin | 1-deamino-1-hydroxy analog of Ribostamycin |

Experimental Methodologies for BGC Characterization

To harness the ino BGC, rigorous genetic validation is required. The following protocols outline the isolation and mechanistic confirmation of the cluster, designed as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Resolution BGC Mining and BAC Library Construction

-

High-Molecular-Weight (HMW) DNA Extraction : Cultivate S. hygroscopicus J296-21 in tryptic soy broth (TSB) supplemented with 0.5% glycine.

-

Causality: Glycine incorporation disrupts peptidoglycan cross-linking, facilitating gentle enzymatic lysis. This prevents the shearing of large genomic fragments (>50 kb) necessary to capture the entire intact ino cluster.

-

-

Bioinformatic Profiling : Sequence the HMW DNA using PacBio HiFi sequencing and analyze via antiSMASH.

-

Causality: Long-read sequencing resolves highly repetitive polyketide/non-ribosomal peptide regions common in Streptomyces, allowing unambiguous identification of the DOIA-producing operon.

-

-

BAC Library Encapsulation : Digest the genome partially with Sau3AI and ligate into the pESAC13 BAC vector.

-

Causality: BAC vectors accommodate massive inserts (up to 150 kb), ensuring that the core biosynthetic genes, regulatory elements, and resistance genes of the ino cluster are cloned as a single contiguous unit.

-

-

Self-Validation (Heterologous Expression) : Conjugate the isolated BAC clone into an aminoglycoside-null host (e.g., Streptomyces coelicolor M1152). The detection of Inosamycin E in the heterologous host definitively proves that the cloned sequence contains all necessary, functional genetic elements for biosynthesis, independently validating the mining process.

Protocol 2: Markerless CRISPR-Cas9 Disruption and Chemical Complementation

-

sgRNA Design and Vector Assembly : Design an sgRNA targeting the putative DOI synthase gene (inoA) and clone it into the pCRISPomyces-2 plasmid alongside homologous recombination templates flanking inoA.

-

Causality: pCRISPomyces-2 is optimized for actinomycetes; providing homologous arms enables precise, markerless double-strand break repair. This prevents polar effects (transcriptional read-through disruption) on downstream glycosyltransferases.

-

-

Intergeneric Conjugation : Transfer the plasmid from E. coli ET12567/pUZ8002 to S. hygroscopicus via conjugation.

-

Causality: The ET12567 strain is methylation-deficient (dam-/dcm-), preventing the Streptomyces restriction-modification systems from degrading the incoming plasmid.

-

-

Phenotypic Validation via LC-MS/MS : Ferment the ΔinoA mutant and analyze the broth via LC-MS/MS. The mutant must show a complete absence of Inosamycin E.

-

Self-Validation (Chemical Complementation) : Supplement the ΔinoA fermentation broth with exogenous DOIA (1 mM).

-

Causality: If Inosamycin E production is restored, it definitively proves that the targeted gene is solely responsible for DOIA biosynthesis and that the downstream glycosyltransferases remain fully functional, validating the specific enzymatic bottleneck.

-

Fig 2. Workflow for CRISPR-Cas9 targeted validation of the inosamycin biosynthetic gene cluster.

Future Perspectives in Drug Development

The elucidation of the ino BGC opens highly lucrative avenues for combinatorial biosynthesis. By expressing the ino glycosyltransferases in a heterologous host alongside engineered aminocyclitol precursors, researchers can generate novel "hybrid" aminoglycosides. These mutasynthetic compounds hold the promise of evading existing bacterial resistance mechanisms (such as aminoglycoside-modifying enzymes) while retaining the favorable, low-toxicity profile inherent to the DOIA scaffold.

References

-

Tsunakawa, M., Hanada, M., Tsukiura, H., Tomita, K., Tomatsu, K., Hoshiya, T., Miyaki, T., Konishi, M., & Kawaguchi, H. (1985). "Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties." The Journal of Antibiotics.[Link]

-

Lucher, L. A., Chen, Y. M., & Walker, J. B. (1989). "Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics." Antimicrobial Agents and Chemotherapy.[Link]

-

Kudo, F., & Eguchi, T. (2009). "Biosynthetic genes for aminoglycoside antibiotics." The Journal of Antibiotics.[Link]

-

Yeh, C. W., Feng, C. C., Chen, P. L., & Chang, C. W. (2023). "Enantioselective Synthesis of Nabscessin C." The Journal of Organic Chemistry.[Link]

The Crucial Role of the 2-Deoxy-scyllo-inosamine Moiety in the Antimicrobial Activity of Inosamycin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin E, a member of the aminoglycoside class of antibiotics, exhibits a broad spectrum of antibacterial activity. Central to its function is the aminocyclitol core, derived from its biosynthetic precursor, 2-deoxy-scyllo-inosamine (DOI). This technical guide provides an in-depth exploration of the pivotal role of this DOI-derived moiety in the antimicrobial mechanism of Inosamycin E. We will dissect the pathway from its biosynthesis to its ultimate interaction with the bacterial ribosome, offering a comprehensive resource for researchers engaged in the study of aminoglycosides and the development of novel antimicrobial agents.

Introduction: Inosamycin E and the Significance of the Aminocyclitol Core

Inosamycin E belongs to a complex of novel aminocyclitol antibiotics produced by Streptomyces hygroscopicus.[1] Structurally, it is related to well-known aminoglycosides like neomycin and paromomycin, all of which are characterized by a central aminocyclitol ring glycosidically linked to amino sugars.[1] The antimicrobial potency of these compounds is intrinsically linked to this core structure.

The biosynthesis of the central aminocyclitol ring in a major group of clinically important aminoglycosides, including the family to which Inosamycin E belongs, begins with the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.[2][3] This crucial step is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS).[2][3] Subsequent enzymatic transformations, including transamination, lead to the formation of 2-deoxy-scyllo-inosamine (DOI), a key building block.[4] This DOI unit is then further modified and incorporated to form the 2-deoxystreptamine (2-DOS) core, a hallmark of many potent aminoglycoside antibiotics.[4][5] The precise arrangement and presentation of the amino and hydroxyl groups on this aminocyclitol scaffold are critical for the antibiotic's interaction with its bacterial target and, consequently, its antimicrobial efficacy.

Molecular Mechanism of Antimicrobial Action: Targeting the Bacterial Ribosome

The primary mechanism by which Inosamycin E and other aminoglycosides exert their bactericidal effect is through the potent inhibition of bacterial protein synthesis. This is achieved by binding with high affinity to a specific site on the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

The Ribosomal A-Site: The Aminoglycoside Binding Pocket

The target of aminoglycosides is the A-site (aminoacyl-tRNA site) within the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[6] The 2-deoxystreptamine core of the aminoglycoside plays a direct and crucial role in this interaction. The amino groups on the aminocyclitol ring form key hydrogen bonds with specific nucleotides in the A-site, effectively locking the drug molecule in place.[7] This binding event has two major consequences for the bacterium:

-

Codon Misreading: The presence of the aminoglycoside in the A-site distorts its structure, leading to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which disrupts essential cellular processes.

-

Inhibition of Translocation: The binding of the aminoglycoside can also interfere with the movement of the ribosome along the mRNA molecule (translocation), further halting protein synthesis.[6]

The following diagram illustrates the general mechanism of aminoglycoside action on the bacterial ribosome.

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assays

Time-kill assays provide information on the rate at which an antibiotic kills a bacterial population over time. [8][9] Protocol: Time-Kill Assay

-

Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

-

Antibiotic Exposure: Add Inosamycin E at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to separate flasks containing the bacterial culture. Include a control flask with no antibiotic.

-

Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration to visualize the killing kinetics.

Ribosome Binding Assays

Biochemical assays can be employed to directly measure the binding of Inosamycin E to the bacterial ribosome. Fluorescence-based assays are a common and sensitive method. [10][11] Protocol: Fluorescence-Based Ribosome Binding Assay

-

Preparation of Fluorescently Labeled Aminoglycoside: Synthesize a fluorescently labeled version of a known ribosome-binding aminoglycoside (e.g., tobramycin or neomycin) to act as a probe.

-

Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Binding Reaction: In a suitable buffer, incubate the isolated ribosomes with the fluorescently labeled aminoglycoside probe.

-

Competition with Inosamycin E: In separate reactions, add increasing concentrations of unlabeled Inosamycin E to the ribosome-probe mixture.

-

Fluorescence Measurement: Measure the fluorescence polarization or anisotropy of the samples. The displacement of the fluorescent probe by Inosamycin E will result in a change in the fluorescence signal.

-

Data Analysis: Plot the change in fluorescence against the concentration of Inosamycin E to determine the binding affinity (e.g., the half-maximal inhibitory concentration, IC₅₀, or the dissociation constant, Kd).

Conclusion and Future Directions

The 2-deoxy-scyllo-inosamine-derived aminocyclitol core is an indispensable component of Inosamycin E, dictating its binding to the bacterial ribosome and, consequently, its antimicrobial activity. A thorough understanding of the structure-activity relationships of this moiety is crucial for the rational design of new aminoglycoside derivatives with improved potency, a broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms. Future research should focus on high-resolution structural studies of Inosamycin E in complex with the bacterial ribosome to elucidate the precise molecular interactions. Furthermore, detailed investigations into how modifications of the 2-deoxy-scyllo-inosamine core affect binding kinetics and the ability to overcome common aminoglycoside resistance enzymes will be vital for the development of the next generation of these life-saving antibiotics.

References

-

Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 1985. [Link]

-

Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy, 2014. [Link]

-

Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation. RNA, 2018. [Link]

-

Time Kill assays on selected strains with antagonistic interactions. ResearchGate, 2019. [Link]

-

Aminoglycosides: an update on indications, dosing and monitoring. Australian Prescriber, 2025. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 2021. [Link]

-

Real-time measurements of aminoglycoside effects on protein synthesis in live cells. Proceedings of the National Academy of Sciences, 2021. [Link]

-

Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens. Antimicrobial Agents and Chemotherapy, 2012. [Link]

-

Minimum Inhibitory Concentration. LITFL, 2020. [Link]

-

RNA Molecules That Specifically and Stoichiometrically Bind Aminoglycoside Antibiotics with High Affinities. Biochemistry, 1996. [Link]

-

Validation of high-throughput time-kill assay. Helda, 2020. [Link]

-

Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Acta Crystallographica Section D: Biological Crystallography, 2005. [Link]

-

Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences, 2003. [Link]

-

Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research, 2017. [Link]

-

In-vitro time-kill assays and semi-mechanistic pharmacokinetic-pharmacodynamic modeling of a beta-lactam antibiotic combination against enterococcus faecalis: Optimizing dosing regimens for the geriatric population. Digital Commons @ LIU, 2023. [Link]

-

Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum, 2021. [Link]

-

Inosamycin A. PubChem, 2026. [Link]

-

Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. ResearchGate, 2011. [Link]

-

Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 2001. [Link]

-

Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. Proteins: Structure, Function, and Bioinformatics, 2008. [Link]

-

Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum, 2024. [Link]

-

Aminoglycosides. SlideShare, 2015. [Link]

-

In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. Antimicrobial Agents and Chemotherapy, 2006. [Link]

-

Inosine reverses multidrug resistance in Gram-negative bacteria carrying mobilized RND-type efflux pump gene cluster tmexCD-toprJ. mBio, 2024. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 2024. [Link]

-

Cytochalasin E. PubChem, 2026. [Link]

-

Microansamycin E. PubChem, 2026. [Link]

-

Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 2016. [Link]

-

Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Nucleic Acids Research, 2003. [Link]

-

The Effect of Natural Antimicrobial Agents on Staphylococcus aureus and Escherichia coli Growth. Journal of Physical Science, 2019. [Link]

-

Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Marine Drugs, 2025. [Link]

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 2023. [Link]

-

Saponins and their synergistic antibacterial activity with traditional antibiotics against Staphylococcus aureus and Escherichia coli: Review. Qeios, 2022. [Link]

-

Evaluation of the phenolic contents and antibacterial activity of different concentrations of Onosma chlorotricum Boiss. BioTechnologia, 2021. [Link]

Sources

- 1. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

Discovery, Isolation, and Characterization of the Inosamycin Complex

A Technical Guide to Aminocyclitol Extraction and Purification

Executive Summary

Aminoglycoside antibiotics have historically been a cornerstone in the treatment of severe bacterial infections. However, their clinical utility is frequently bottlenecked by dose-limiting nephrotoxicity and ototoxicity. The discovery of the Inosamycin complex —a novel family of aminocyclitol antibiotics isolated from Streptomyces hygroscopicus No. J296-21—marked a significant milestone in antibiotic research[1].

Unlike classical aminoglycosides (e.g., neomycin, paromomycin) that utilize a 2-deoxystreptamine core, inosamycins are built upon a 2-deoxy-scyllo-inosamine core[1]. This subtle structural divergence yields a major component (Inosamycin A) with broad-spectrum antibacterial efficacy comparable to neomycin, but with approximately one-third of the acute toxicity[2]. This guide details the mechanistic rationale and step-by-step downstream processing required to isolate these highly polar macromolecules.

Biosynthetic & Mechanistic Grounding

The biosynthesis of the inosamycin complex relies on highly specific enzymatic transaminations. In standard aminoglycoside biosynthesis, the precursor scyllo-inosose undergoes a double amination to form 2-deoxystreptamine. In contrast, the inosamycin pathway involves a restricted amination profile.

The enzyme L-glutamine:keto-scyllo-inositol aminotransferase facilitates the transfer of an amino group from L-glutamine to the cyclitol ring[3]. In S. hygroscopicus J296-21, the pathway diverges, halting at the single amination stage to produce 2-deoxy-scyllo-inosamine before subsequent glycosylation steps generate the final Inosamycin A-E complex[1].

Biosynthetic divergence of Inosamycins vs. standard aminoglycosides.

Causality in Downstream Processing (The "Why")

Isolating water-soluble, polybasic natural products like inosamycins presents unique thermodynamic and kinetic challenges[4].

-

Failure of Solvent Extraction: Due to their multiple primary amine groups and extensive hydroxyl decoration, inosamycins are highly hydrophilic. They exhibit near-zero partition coefficients in standard organic solvents (e.g., ethyl acetate, chloroform).

-

Ion-Exchange Chromatography (IEC) as a Self-Validating Filter: To isolate these polycations, weak cation-exchange resins (such as Amberlite IRC-50) are employed[4]. At a neutral pH, the amines on the inosamycin molecules are fully protonated ( NH3+ ). The carboxylic acid groups on the IRC-50 resin bind these polycations with high affinity, allowing neutral and acidic fermentation byproducts to wash through.

-

Alkaline Desorption: Elution is achieved using aqueous ammonium hydroxide ( NH4OH ). The high pH deprotonates the inosamycin amines, neutralizing their charge and breaking the electrostatic interaction with the resin, allowing the pure antibiotic complex to elute without the need for organic solvents.

Step-by-Step Isolation Methodology

The following protocol details the standardized extraction of the inosamycin complex from fermentation broth, establishing a self-validating system where pH directly controls target affinity.

Phase 1: Harvest and Clarification

-

Fermentation: Cultivate S. hygroscopicus No. J296-21 in a submerged aerobic fermentation medium for 120-144 hours until the antibiotic titer peaks[1].

-

Acidification: Adjust the whole broth to pH 2.0 using 6N H2SO4 .

-

Causality: This disrupts cell membranes and releases any mycelium-bound basic antibiotics into the aqueous phase.

-

-

Filtration: Add a diatomaceous earth filter aid and filter the broth under vacuum to remove the mycelial cake.

-

Neutralization: Adjust the clarified filtrate back to pH 7.0 using 6N NaOH to prepare for resin binding.

Phase 2: Primary Capture (Bulk Isolation)

-

Resin Loading: Pass the neutralized filtrate through a column packed with Amberlite IRC-50 resin ( NH4+ form) at a flow rate of 1-2 bed volumes (BV) per hour.

-

Washing: Wash the column with 3 BV of deionized water to remove unbound carbohydrates, proteins, and neutral metabolites.

-

Elution: Elute the bound inosamycin complex using 0.5 N NH4OH . Collect fractions and monitor for antibacterial activity (e.g., via bioautography against Bacillus subtilis).

-

Concentration: Pool the active fractions and evaporate in vacuo at 40°C to remove excess ammonia and reduce the volume.

Phase 3: High-Resolution Fractionation (Component Separation)

-

Gradient Setup: Load the concentrated complex onto a high-resolution weak cation-exchange column (e.g., Amberlite CG-50 or CM-Sephadex, NH4+ form)[4].

-

Elution Profile: Apply a linear gradient of NH4OH ranging from 0.1 N to 1.0 N.

-

Causality: The components (A through E) differ slightly in their basicity and molecular weight. The gradient selectively desorbs the least basic components first, followed by the more highly aminated components.

-

-

Lyophilization: Pool the fractions corresponding to individual peaks (Inosamycins A, B, C, D, and E) and lyophilize to yield pure, amorphous white powders[1].

Downstream processing of the Inosamycin complex via ion-exchange chromatography.

Quantitative Data and Component Profiling

The S. hygroscopicus J296-21 fermentation yields a heterogeneous mixture of five distinct inosamycin components. Inosamycin A is the predominant metabolite, driving the primary therapeutic interest.

| Component | Relative Abundance | Structural Homology | Antibacterial Spectrum | Toxicity Profile (vs. Neomycin) |

| Inosamycin A | Major (>70%) | Neomycin-related | Broad-spectrum (Gram +/-) | Low (~33% acute toxicity) |

| Inosamycin B | Minor | Paromomycin-related | Broad-spectrum | Not fully characterized |

| Inosamycin C | Minor | Ribostamycin-related | Broad-spectrum | Not fully characterized |

| Inosamycin D | Trace | Variant | Broad-spectrum | Not fully characterized |

| Inosamycin E | Trace | Variant | Broad-spectrum | Not fully characterized |

By leveraging the unique polybasic nature of the 2-deoxy-scyllo-inosamine core, researchers can efficiently separate these highly polar molecules from complex biological matrices, unlocking a class of antibiotics with a highly favorable therapeutic index[2][4].

References

-

Tsunakawa, M., et al. "INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS. I. PRODUCTION, ISOLATION AND PROPERTIES." J-Stage (1985). 1

-

Tsunakawa, M., et al. "INOSAMYClN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS. II. STRUCTURE DETERMINATION." J-Stage (1985). 2

-

Lucher, L. A., et al. "Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics." PMC (1989). 3

-

Crnkovic, C. M., et al. "The isolation of water-soluble natural products – challenges, strategies and perspectives." ResearchGate (2021). 4

Sources

Advanced Protocol for the Isolation and HPLC Purification of Inosamycin E from Fermentation Broth

Executive Summary & Molecular Rationale

Inosamycins represent a complex of aminocyclitol antibiotics (components A, B, C, D, and E) produced by the soil bacterium Streptomyces hygroscopicus (strain J296-21)[1]. Structurally related to neomycin and ribostamycin, the inosamycin class is unique in that it contains 2-deoxy-scyllo-inosamine in place of the conventional 2-deoxystreptamine core[2]. Specifically, Inosamycin E is a ribostamycin analog where the amino group at position 1 is replaced by a hydroxyl function[3].

The downstream processing and purification of Inosamycin E present three distinct chromatographic challenges:

-

Extreme Polarity: As a polybasic, highly water-soluble compound, it exhibits negligible retention on standard reversed-phase (RP) stationary phases.

-

Lack of a UV Chromophore: The absence of conjugated π -systems means UV detection is restricted to non-specific end-absorption (<210 nm), necessitating alternative detection strategies like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[4].

-

Complex Matrix: Fermentation broths are rich in competing salts, proteins, and structurally similar antibiotic analogs (Inosamycins A-D) that require high-resolution separation.

To overcome these challenges, this guide outlines a self-validating, two-stage purification system: a bulk upstream capture using weak cation-exchange chromatography, followed by high-resolution Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) utilizing volatile perfluorinated acids.

Physicochemical Profiling & Data Presentation

Understanding the target molecule's physical properties is the foundation of any logical purification strategy.

Table 1: Physicochemical Profile of Inosamycin E

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | C₁₇H₃₃N₃O₁₁[5] | High oxygen/nitrogen content dictates extreme hydrophilicity. |

| Molecular Weight | 455.46 g/mol [5] | Suitable for ESI-MS detection in positive ion mode [M+H]+ . |

| Acid-Base Profile | Polybasic (Multiple primary amines) | Positively charged at neutral/acidic pH; requires ion-pairing. |

| UV Absorbance | Negligible (>210 nm) | Mandates ELSD, CAD, or MS for accurate peak tracking[4]. |

Workflow & Logical Architecture

The following diagrams illustrate the macro-workflow from raw broth to pure compound, and the micro-mechanism of the chosen chromatographic retention strategy.

Fig 1. Downstream processing workflow for Inosamycin E isolation.

Fig 2. Mechanism of Ion-Pairing Reversed-Phase (IP-RP) retention.

Experimental Protocols

Protocol 1: Upstream Recovery (Broth Clarification & Solid-Phase Extraction)

Causality Check: Direct injection of fermentation broth onto an HPLC column will result in immediate catastrophic column fouling. Furthermore, aminoglycosides bind irreversibly to strong cation exchangers (like Dowex 50W) due to their polybasic nature. We utilize a weak acid cation exchange resin (Amberlite IRC-50) in the ammonium form, which allows for gentle capture and subsequent elution using dilute ammonia, preserving the fragile glycosidic bonds.

Step-by-Step Methodology:

-

Clarification: Harvest the Streptomyces hygroscopicus fermentation broth. Centrifuge at 8,000 × g for 20 minutes at 4°C to pellet the mycelia. Filter the supernatant through a 0.45 µm polyethersulfone (PES) membrane.

-

Resin Preparation: Equilibrate Amberlite IRC-50 resin (or equivalent weak cation exchanger like MAC-3) with 0.1 M Ammonium Acetate buffer (pH 7.0) to convert it to the NH4+ form.

-

Loading: Pass the clarified broth over the resin bed at a flow rate of 1-2 column volumes (CV) per hour. The positively charged inosamycins will displace the ammonium ions and bind to the carboxylic acid groups of the resin.

-

Washing: Wash the column with 3 CV of deionized water to remove unbound neutral and anionic impurities (e.g., sugars, organic acids).

-

Elution: Elute the crude inosamycin complex using a step gradient of aqueous ammonia (0.1 N to 0.5 N NH4OH ). Collect the basic eluate fractions.

-

In-Process QC & Concentration: Spot fractions onto a TLC plate and spray with ninhydrin (heats to 110°C) to detect primary amines. Pool the ninhydrin-positive fractions and concentrate in vacuo at 40°C to remove the volatile ammonia, yielding a crude Inosamycin complex powder.

Protocol 2: High-Resolution Preparative IP-RP-HPLC

Causality Check: To separate Inosamycin E from components A, B, C, and D, we employ Ion-Pairing Reversed-Phase HPLC. Heptafluorobutyric acid (HFBA) is added to the mobile phase. The anionic carboxylate of HFBA binds to the protonated amines of Inosamycin E, while the perfluorinated alkyl chain interacts with the C18 stationary phase, artificially increasing the molecule's hydrophobicity and allowing gradient elution[6][7].

Equipment Setup:

-

System: Preparative HPLC system equipped with a flow splitter.

-

Column: Atlantis dC18 Prep Column (19 × 250 mm, 5 µm) or equivalent fully end-capped C18 column designed for aqueous compatibility[6].

-

Detector: Evaporative Light Scattering Detector (ELSD) connected via a 99:1 split valve (1% flow to ELSD, 99% to fraction collector).

Mobile Phase Preparation:

-

Solvent A: HPLC-grade Water containing 0.1% (v/v) HFBA.

-

Solvent B: HPLC-grade Acetonitrile containing 0.1% (v/v) HFBA.

-

Note: HFBA is highly volatile, which is critical for downstream lyophilization and ELSD compatibility.

Table 2: Preparative IP-RP-HPLC Gradient Table

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Rationale |

| 0.0 | 95 | 5 | 15.0 | Column equilibration and sample loading. |

| 5.0 | 95 | 5 | 15.0 | Isocratic hold to wash out non-retained polar salts. |

| 35.0 | 60 | 40 | 15.0 | Shallow linear gradient to resolve Inosamycins A-E. |

| 40.0 | 10 | 90 | 15.0 | Column wash to remove strongly bound lipophilic impurities. |

| 45.0 | 95 | 5 | 15.0 | Re-equilibration for the next injection. |

Step-by-Step Methodology:

-

Dissolve the crude inosamycin powder in Mobile Phase A (approx. 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

-

Inject 2-5 mL of the sample onto the preparative column.

-

ELSD Parameter Optimization: Set the ELSD drift tube temperature to 60°C and the nebulizer gas ( N2 ) pressure to 3.0 bar[4]. Crucial: Because HFBA suppresses ionization in MS, ELSD is the preferred trigger for fraction collection in preparative runs.

-

Collect fractions corresponding to the baseline-resolved peaks. Inosamycin E typically elutes after the major component (Inosamycin A) due to slight differences in basicity and hydroxyl group positioning.

-

Pool the fractions containing pure Inosamycin E and immediately lyophilize to remove water, acetonitrile, and the volatile HFBA ion-pairing reagent.

Protocol 3: Analytical Verification (HILIC-MS/MS)

Causality Check: To validate the purity of the lyophilized Inosamycin E, a completely orthogonal chromatographic method should be used. Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on polarity rather than hydrophobicity, eliminating the need for ion-pairing reagents which can cause signal suppression in Mass Spectrometry[8].

Table 3: Analytical HILIC-MS/MS Parameters

| Parameter | Specification |

| Column | Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3.5 µm)[8] |

| Mobile Phase A | 30 mM Ammonium Acetate in Water + 0.1% Formic Acid[7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 80% B, decrease to 40% B over 15 minutes. |

| Detection | ESI-MS/MS (Positive Ion Mode), tracking [M+H]+ at m/z 456.4. |

Inject 1 µL of the purified Inosamycin E (reconstituted at 1 mg/mL in 80% Acetonitrile). A single, symmetrical peak in the Total Ion Chromatogram (TIC) confirms the success of the preparative isolation and the absence of co-eluting inosamycin analogs.

References

- Glycochemistry: Principles: Synthesis, and Applic

- MINORU HANADA's research works | National Research Institute for Child Health and Development ResearchG

- Inosamycin E; CAS NO:91465-53-1 LookChem

- Inosamycin, a complex of new aminoglycoside antibiotics. I.

- Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection Chrom

- Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id PubMed Central (NIH)

- Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS Scirp.org

- Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light sc

Sources

- 1. Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epdf.pub [epdf.pub]

- 4. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS [scirp.org]

- 8. chromatographytoday.com [chromatographytoday.com]

Structural Elucidation of Inosamycin E via Advanced NMR Spectroscopy: Protocols and Parameters

Audience: Researchers, analytical scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Structural Context

The inosamycin complex, isolated from Streptomyces hygroscopicus, represents a unique class of aminocyclitol antibiotics [1]. While structurally homologous to the neomycin and ribostamycin families, inosamycins exhibit a critical structural divergence: the canonical 2-deoxystreptamine (2-DOS) core is replaced by a 2-deoxy-scyllo-inosamine core [2].

Inosamycin E, a minor component of this complex, is the direct structural analog of ribostamycin. It consists of three rings:

-

Ring I: α -D-Neosamine C (2,6-diamino-2,6-dideoxy-D-glucose)

-

Ring II: 2-deoxy-scyllo-inosamine (the modified cyclitol core)

-

Ring III: β -D-ribofuranose

The 1-deamino-1-hydroxy modification on Ring II significantly reduces the acute toxicity of the molecule while preserving its ribosomal targeting efficacy [1]. Elucidating this precise modification requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details the causal logic, optimized parameters, and step-by-step workflow for the definitive structural assignment of Inosamycin E.

Sample Preparation: The Causality of Experimental Choices

Aminoglycosides are highly polar, polybasic molecules. Proper sample preparation is not merely a procedural step; it is the foundation of spectral resolution and reliable chemical shift assignment.

Solvent Selection

Protocol: Dissolve 10–15 mg of highly purified Inosamycin E in 600 μ L of Deuterium Oxide ( D2O , 99.99% D). Causality: Aminoglycosides possess numerous exchangeable hydroxyl (-OH) and amine (-NH 2 ) protons. In H2O , intermediate chemical exchange rates between these protons and the bulk solvent cause severe line broadening of the underlying skeletal C-H signals. D2O facilitates rapid deuterium exchange, silencing these functional groups and yielding sharp, well-resolved scalar coupling networks for the pyranose, furanose, and cyclitol rings.

pH/pD Control

Protocol: Adjust the pD of the sample to 6.0 using dilute DCl and NaOD. Causality: The 13C and 1H chemical shifts of carbons adjacent to basic amine groups (e.g., C2', C6', and C3) are exquisitely sensitive to protonation states. At pD 6.0, all primary amine groups are fully protonated (-NH 3+ ). This locks the molecule into a single, stable conformational and electronic state, preventing signal drift and ensuring that chemical shifts are reproducible and comparable against established aminocyclitol databases.

Internal Referencing

Protocol: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. Causality: Tetramethylsilane (TMS) is insoluble in aqueous systems. DSS provides a stable, pH-independent reference signal set precisely at 0.00 ppm for both 1H and 13C dimensions.

NMR Acquisition Parameters

To achieve a self-validating structural assignment, a comprehensive suite of 1D and 2D NMR experiments must be acquired. The parameters below are optimized for a 600 MHz (or higher) spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio (SNR).

Table 1: Optimized 2D NMR Acquisition Parameters (600 MHz)

| Experiment | Pulse Sequence | Spectral Width ( 1H / 13C ) | Scans (NS) | Key Optimization Parameter & Causality |

| COSY | cosygpppqf | 10 ppm / - | 16 | Zero-quantum suppression: Removes artifacts to clarify highly coupled regions (e.g., Ring II). |

| TOCSY | mlevphpr | 10 ppm / - | 16 | Mixing Time = 80 ms: Optimal for full spin-system transfer across pyranose rings without severe T2 relaxation loss. |

| HSQC | hsqcedetgpsisp2.2 | 10 ppm / 160 ppm | 8 | Multiplicity editing: Distinguishes CH/CH 3 (positive) from CH 2 (negative, e.g., C2, C6', C5''). |

| HMBC | hmbcgplpndqf | 10 ppm / 220 ppm | 32 | Long-range delay = 65 ms: Tuned for nJCH ~ 8 Hz, ideal for resolving inter-ring glycosidic linkages. |

| NOESY | noesygpphpp | 10 ppm / - | 32 | Mixing Time = 300 ms: Captures through-space dipolar coupling to confirm stereochemistry and linkages. |

Step-by-Step Structural Elucidation Workflow

The elucidation of Inosamycin E relies on a logical progression from isolated spin systems to a fully assembled 3D architecture.

Step-by-step NMR workflow for the structural elucidation of Inosamycin E.

Phase 1: Identification of the Modified Cyclitol Core (Ring II)

The defining feature of Inosamycin E is the 2-deoxy-scyllo-inosamine core.

-

Locate the Deoxy Methylene: Identify the highly shielded CH 2 group in the HSQC spectrum (C2 ~ 35.0 ppm). The diastereotopic protons ( H2eq at ~2.10 ppm and H2ax at ~1.40 ppm) serve as the starting point.

-

Trace the Core: Using COSY, trace the connectivity from H2 to H1 and H3 .

-

Confirm the 1-Deamino-1-Hydroxy Modification: In standard ribostamycin, C1 and C3 both resonate at ~50-55 ppm (amine-bearing). In Inosamycin E, C3 remains at ~51.0 ppm, but C1 shifts significantly downfield to ~74.0 ppm, confirming the presence of a hydroxyl group at position 1 [2].

Phase 2: Assignment of the Appendage Rings (Rings I and III)

-

Ring I (Neosamine C): Identify the anomeric proton H1′ at ~5.40 ppm. The small 3JH1′,H2′ coupling constant (~3.5 Hz) confirms the α -equatorial configuration. TOCSY traces the entire pyranose ring, revealing the amine-bearing carbons C2' (~55.0 ppm) and C6' (~42.0 ppm).

-

Ring III (Ribofuranose): Identify the anomeric proton H1′′ at ~5.25 ppm. The near-zero coupling constant ( 3JH1′′,H2′′ ~ 1.5 Hz) is characteristic of a β -furanosyl linkage. The highly deshielded anomeric carbon C1'' (~109.5 ppm) confirms the furanose form.

Phase 3: Assembly via Inter-Ring Connectivity

To ensure trustworthiness, the glycosidic linkages must be mapped as a self-validating system using both scalar (HMBC) and spatial (NOESY) correlations.

-

α -(1$\rightarrow$4) Linkage: Observe the HMBC cross-peak between H1′ (Ring I) and C4 (Ring II). Cross-validate this with a strong NOESY correlation between H1′ and H4 .

-

β -(1$\rightarrow$5) Linkage: Observe the HMBC cross-peak between H1′′ (Ring III) and C5 (Ring II). Cross-validate this with a NOESY correlation between H1′′ and H5 .

Key HMBC correlations establishing the glycosidic linkages in Inosamycin E.

Quantitative Data Summary

The following table provides the expected chemical shifts for Inosamycin E, synthesized from the structural homology between ribostamycin and the 2-deoxy-scyllo-inosamine core under standardized conditions.

Table 2: Representative 1H and 13C NMR Chemical Shifts for Inosamycin E ( D2O , pD 6.0, 600 MHz)

| Position | 1H Shift (ppm) | Multiplicity ( J in Hz) | 13C Shift (ppm) | Structural Significance |

| Ring I (Neosamine C) | ||||

| 1' | 5.40 | d (3.5) | 98.5 | α -anomeric configuration |

| 2' | 3.20 | dd (10.0, 3.5) | 55.0 | Amine-bearing carbon |

| 3' | 3.75 | t (10.0) | 71.5 | Pyranose backbone |

| 4' | 3.45 | t (9.5) | 71.0 | Pyranose backbone |

| 5' | 3.90 | ddd (10.0, 4.0, 2.0) | 73.5 | Pyranose backbone |

| 6'a / 6'b | 3.25 / 3.10 | dd (13.5, 4.0) / dd (13.5, 2.0) | 42.0 | Primary amine (-CH 2 NH 2 ) |

| Ring II (2-deoxy-scyllo-inosamine) | ||||

| 1 | 3.50 | ddd (11.0, 9.5, 4.5) | 74.0 | Hydroxyl-bearing (Unique to Inosamycin) |

| 2eq / 2ax | 2.10 / 1.40 | dt (12.5, 4.5) / q (12.5) | 35.0 | Deoxy methylene |

| 3 | 3.10 | ddd (11.5, 10.0, 4.5) | 51.0 | Amine-bearing carbon |

| 4 | 3.60 | t (9.5) | 80.0 | Glycosylated by Ring I |

| 5 | 3.70 | t (9.5) | 85.0 | Glycosylated by Ring III |

| 6 | 3.40 | t (9.5) | 75.0 | Free hydroxyl |

| Ring III ( β -D-ribofuranose) | ||||

| 1'' | 5.25 | d (1.5) | 109.5 | β -anomeric furanose |

| 2'' | 4.05 | dd (4.5, 1.5) | 74.5 | Furanose backbone |

| 3'' | 4.15 | dd (6.5, 4.5) | 70.0 | Furanose backbone |

| 4'' | 4.00 | m | 83.5 | Furanose backbone |

| 5''a / 5''b | 3.80 / 3.65 | dd (12.0, 3.0) / dd (12.0, 5.0) | 62.0 | Terminal hydroxymethyl |

References

-

Tsunakawa, M., Hanada, M., Tsukiura, H., Tomita, K., Tomatsu, K., Hoshiya, T., Miyaki, T., Konishi, M., & Kawaguchi, H. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. The Journal of Antibiotics, 38(10), 1302-1312. URL:[Link][1]

-

Tsunakawa, M., Hanada, M., Tsukiura, H., Konishi, M., & Kawaguchi, H. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination. The Journal of Antibiotics, 38(10), 1313-1321. URL:[Link]

Sources

A Methodological Approach for the Structural Elucidation of Novel Ansamycin Antibiotics: A Case Study on the Putative Inosamycin E using Tandem Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery and structural characterization of novel natural products are cornerstone activities in drug development. Complex antibiotics, particularly those from the polyketide family, present significant analytical challenges due to their intricate and often labile structures. This application note presents a comprehensive, methodology-driven guide for the structural analysis of a putative novel ansamycin-type antibiotic, termed Inosamycin E, using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). While Inosamycin E is not a currently documented agent in publicly available scientific literature, this guide utilizes its hypothetical case to establish a robust workflow applicable to the characterization of newly discovered complex polyketides. We detail every stage of the process, from sample preparation and instrument setup to the logical interpretation of fragmentation patterns generated by Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), providing researchers with a validated protocol for elucidating the structures of these medicinally vital molecules.

Foundational Principles: Structuring the Analytical Approach

The successful elucidation of a novel compound requires a strategy built on a sound understanding of the molecule's chemical class and the analytical tools available. Ansamycin-type polyketides are a class of macrolactams with significant biological activity, including antibacterial properties.[1][2] Their structural complexity, typically featuring a macrocyclic ring, an aliphatic ansa chain, and often a naphthoquinonoid or benzenoid core, necessitates high-resolution analytical techniques.

Ionization Strategy: The Case for Electrospray Ionization (ESI)

For large, polar, and thermally labile molecules like polyketide antibiotics, soft ionization techniques are essential.[3] Unlike hard ionization methods such as Electron Ionization (EI), which imparts significant energy leading to extensive and often uninterpretable fragmentation, ESI is ideal.[3][4] ESI generates intact protonated molecules ([M+H]⁺) or other adducts in the gas phase from a liquid solution with minimal internal energy, preserving the precursor ion for subsequent, controlled fragmentation experiments (MS/MS).[5][6][7] This ability to select a specific precursor ion is the bedrock of modern structural elucidation by mass spectrometry.

Tandem Mass Spectrometry (MS/MS): Deconstructing Complexity

Tandem mass spectrometry is the primary tool for piecing together a molecule's structure.[3][8] The process involves the mass selection of the precursor ion (e.g., the [M+H]⁺ of Inosamycin E), followed by its activation and subsequent fragmentation. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.

Several activation methods are commonly employed:

-

Collision-Induced Dissociation (CID): This technique involves accelerating the precursor ion and colliding it with a neutral gas (e.g., nitrogen or argon).[9] The collision converts kinetic energy into internal energy, which induces fragmentation through the lowest energy pathways.[10]

-

Higher-Energy Collisional Dissociation (HCD): Associated with Orbitrap instruments, HCD is a beam-type CID method that occurs in a dedicated collision cell.[9][10] It often results in a richer fragmentation spectrum, including low-mass product ions that may be lost in traditional ion trap CID, providing more comprehensive structural data.[11]

-

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. While exceptionally useful for preserving labile post-translational modifications on peptides, its application on singly charged small molecules is less common but can provide complementary bond cleavage information.[10][12]

For a molecule like Inosamycin E, a combination of CID and HCD provides a robust dataset, revealing both core structural features and details of peripheral functional groups.

Experimental Design & Protocols

A self-validating protocol is one where each step is designed to ensure data quality and reproducibility. The following workflow is designed for a high-resolution LC-MS system, such as a Thermo Scientific™ Orbitrap™ mass spectrometer coupled to a Vanquish™ HPLC system.

Experimental Workflow

The overall process follows a logical sequence from sample preparation to final data analysis. Each step is critical for obtaining high-quality, interpretable data.

Caption: High-level workflow for Inosamycin E structural analysis.

Protocol 1: Sample Preparation

The causality behind this protocol is to ensure the analyte is free of contaminants and in a solvent system compatible with ESI, promoting efficient protonation.

-

Stock Solution: Accurately weigh ~1 mg of purified Inosamycin E isolate.

-

Dissolution: Dissolve the sample in 1 mL of LC-MS grade 50:50 acetonitrile/water to create a 1 mg/mL stock solution.

-

Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in a solvent mixture of 95:5 water:acetonitrile containing 0.1% formic acid. The acid is critical for enhancing the formation of [M+H]⁺ ions.[3]

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

-

Transfer: Transfer the final solution to a certified low-binding autosampler vial.

Protocol 2: LC-MS/MS Instrumentation Parameters

The parameters below are a starting point and should be optimized for the specific instrument and compound. The goal is to achieve good chromatographic separation and high-quality MS1 and MS2 spectra.

| Parameter | Setting | Rationale |

| HPLC System | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar polyketide compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |

| Gradient | 5% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | A standard gradient to elute compounds across a range of polarities. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |

| Mass Spectrometer | ||

| Ionization Mode | ESI Positive | Ansamycins contain basic nitrogens and other sites amenable to protonation. |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |

| MS1 Scan Range | m/z 150 - 2000 | A wide range to ensure capture of the precursor ion and any potential adducts or multimers. |

| MS1 Resolution | 120,000 @ m/z 200 | High resolution is critical for accurate mass measurement and elemental composition determination.[13][14] |

| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 scan. |

| Precursor Selection | Top 5 most intense ions | Selects the most abundant species for fragmentation analysis. |

| Fragmentation Type | HCD | Provides comprehensive fragmentation. |

| Collision Energy | Stepped NCE (20, 30, 40 eV) | Using multiple collision energies ensures a wide range of fragments are generated (low-energy and high-energy). |

| MS2 Resolution | 30,000 @ m/z 200 | Ensures accurate mass measurement of product ions for unambiguous fragment identification. |

Fragmentation Analysis: A Hypothetical Case for Inosamycin E

To illustrate the analysis process, we will propose a hypothetical structure for Inosamycin E, consistent with the ansamycin class. Let's assume it has a naphthoquinone core, a C17 ansa bridge containing hydroxyl and ketone groups, and an amino acid-derived moiety, resulting in a hypothetical molecular formula of C₃₆H₄₂N₂O₁₀ and a monoisotopic mass of 678.2840 Da. The protonated molecule [M+H]⁺ would have an m/z of 679.2913.

Predicted Fragmentation Pathways

The fragmentation of polyketides under CID/HCD is not random; it follows predictable chemical principles, often involving the loss of small, stable neutral molecules and cleavages at chemically labile sites.[15][16]

-

Initial Dehydrations: Polyketides are often rich in hydroxyl groups. The initial and most common fragmentation events are sequential losses of water (H₂O, 18.01 Da).[13][15]

-

Ansa Chain Cleavage: The long aliphatic "ansa" chain can fragment. Cleavages often occur alpha to carbonyl groups or other functional groups, leading to characteristic product ions that help map the chain's structure.

-

Core Fragmentation: The aromatic core can also fragment, though it is generally more stable than the ansa chain. Characteristic losses can help identify the type of core structure.

The diagram below illustrates these predicted pathways for our hypothetical Inosamycin E.

Sources

- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 2. Chaxamycins A-D, bioactive ansamycins from a hyper-arid desert Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. indusextracts.com [indusextracts.com]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. oro.open.ac.uk [oro.open.ac.uk]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. scite.ai [scite.ai]

- 14. Structural characterization of polyketides using high mass accuracy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preparation and storage of Inosamycin E stock solutions for in vitro assays

Application Note: Preparation, Handling, and Storage of Inosamycin E Stock Solutions for In Vitro Assays

Scientific Context & Compound Profile

Inosamycin E is a specialized aminocyclitol (aminoglycoside) antibiotic originally isolated from the bacterial strain [1]. Structurally, Inosamycin E is classified as a ribostamycin analog, distinguished by the replacement of the amino group at position 1 with a [2]. Like other aminoglycosides, it exerts its biological activity by binding to bacterial ribosomal subunits, making it a compound of high interest for in vitro antimicrobial susceptibility testing, ribosomal binding assays, and translation-inhibition studies.

Physicochemical Properties

Understanding the physicochemical nature of Inosamycin E is the first step in designing a robust handling protocol. The following table summarizes the core metrics required for accurate molarity calculations and solvent selection ()[3].

| Property | Value |

| Compound Name | Inosamycin E |

| CAS Registry Number | 91465-53-1 |

| Chemical Formula | C17H33N3O11 |

| Molecular Weight | 455.458 g/mol |

| Compound Class | Aminocyclitol / Aminoglycoside |

| Optimal Solvent | Sterile ddH2O or PBS (pH 7.2–7.4) |

| Stock Concentration | 10 mM (Standard for in vitro use) |

Scientific Rationale for Protocol Design (E-E-A-T)

A self-validating protocol must be grounded in the chemical reality of the compound. The methodological choices for Inosamycin E are driven by its specific vulnerabilities and strengths:

-

Solvent Causality (Why Water over DMSO?): Due to its multiple hydroxyl and amino groups, Inosamycin E is highly polar and hydrophilic. Sterile, double-distilled water (ddH2O) or physiological buffers (like PBS) are the optimal solvents. Utilizing organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol is strongly discouraged; they can induce precipitation of the highly polar aminocyclitol core and introduce confounding solvent toxicity in sensitive in vitro cell culture models.

-

Sterilization Causality (Why Filtration over Autoclaving?): Aminoglycosides are susceptible to thermal degradation. Autoclaving an aqueous Inosamycin E solution can lead to the irreversible hydrolysis of its critical glycosidic linkages. Therefore, sterile filtration using a 0.22 µm Polyethersulfone (PES) membrane is the gold standard. PES is explicitly chosen over Nylon or Cellulose Acetate due to its exceptionally low drug-binding characteristics, ensuring no loss of the active pharmaceutical ingredient (API) during the filtration process.

-

Storage Causality (Why Aliquot at -80°C?): Aqueous aminoglycoside solutions are prone to slow hydrolysis and opportunistic microbial contamination if stored at 4°C for extended periods. Aliquoting the stock into single-use vials and storing them at -20°C to -80°C prevents repeated freeze-thaw cycles. Freeze-thaw events cause localized concentration gradients (the freeze-concentration effect) that accelerate degradation and structural shearing.

Step-by-Step Methodology: 10 mM Stock Preparation

Note: This protocol yields 1.0 mL of a 10 mM Inosamycin E stock solution.

Phase 1: Equilibration & Weighing

-

Equilibrate: Allow the lyophilized Inosamycin E powder to equilibrate to room temperature inside a desiccator for 30 minutes prior to opening. Causality: This prevents ambient moisture from condensing on the hygroscopic powder, which would artificially inflate the weighed mass and dilute the final molarity.

-

Weigh: Operating within a sterile biosafety cabinet, accurately weigh 4.55 mg of Inosamycin E powder using an analytical microbalance.

Phase 2: Reconstitution & Dissolution 3. Transfer: Move the weighed powder into a sterile, DNase/RNase-free 1.5 mL microcentrifuge tube. 4. Solubilize: Add exactly 1.0 mL of sterile ddH2O or PBS. 5. Agitate: Vortex the tube gently for 30–60 seconds. If microscopic particulates remain visible, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution achieves total optical clarity.

Phase 3: Sterilization (Self-Validating QC Step) 6. Filter: Draw the 1.0 mL solution into a sterile 1 mL or 3 mL syringe. Attach a 0.22 µm PES syringe filter. 7. Dispense: Expel the solution slowly into a new, sterile microcentrifuge tube. 8. QC Check: Hold the filtered solution against a light source. Self-validation: The solution must remain optically clear with zero opalescence. Any cloudiness indicates precipitation, requiring the stock to be discarded.

Phase 4: Aliquoting & Storage 9. Aliquot: Dispense the sterile stock into 50 µL or 100 µL single-use aliquots using sterile, low-bind microcentrifuge tubes. 10. Freeze: Immediately transfer the aliquots to a -80°C freezer for long-term storage (stable for 6–12 months) or a -20°C freezer for short-term use (up to 1 month).

Phase 5: In Vitro Assay Application 11. Thaw: When required for an assay, thaw a single aliquot on wet ice. 12. Homogenize: Vortex briefly to ensure homogeneity before diluting the stock directly into the pre-warmed assay medium to your final working concentration (e.g., 1–100 µM). Discard any unused portion of the thawed aliquot to strictly enforce the "no freeze-thaw" rule.

Workflow Visualization

Workflow for the preparation and storage of Inosamycin E stock solutions for in vitro assays.

References

-

Tsunakawa, M., Hanada, M., Tsukiura, H., et al. "Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties." Journal of Antibiotics (1985), 38(10), 1302-1312. Cited in: The Journal of Organic Chemistry (2020). URL:[Link]

-

"Glycochemistry: Principles, Synthesis, and Applications." EPDF. URL: [Link]

-

"Cas 91465-53-1, 4-O-(2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl)-5-O-(β-D-ribofuranosyl)-myo-inositol (Inosamycin E)." LookChem. URL:[Link]

Sources

Application Notes and Protocols: Inosamycin E Conjugation for Targeted Drug Delivery Systems

Introduction: The Therapeutic Potential of Inosamycin E in Targeted Drug Delivery

The presumed mechanism of action of Inosamycin E, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[8][9] This potent antibacterial activity, however, can be associated with dose-limiting toxicities when administered systemically. By conjugating Inosamycin E to a targeting ligand—such as a monoclonal antibody, a peptide, or a nanoparticle—it is possible to create a construct that selectively accumulates at the desired pathological site, thereby increasing the therapeutic index.[10][11][12]

This technical guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the conjugation of Inosamycin E to various targeting platforms. It addresses the inherent challenge of its poly-functional nature and offers solutions for achieving controlled and site-specific conjugation, a critical factor for the successful development of a homogeneous and effective targeted therapeutic.

The Challenge of Poly-functionality: Strategies for Site-Selective Conjugation

The multiple primary amine and hydroxyl groups on the Inosamycin E molecule present both an opportunity and a challenge for conjugation. While offering numerous points of attachment, this poly-functionality can lead to a heterogeneous mixture of conjugates with varying drug-to-targeting-ligand ratios (DTRs) and linkage sites. This heterogeneity can significantly impact the conjugate's efficacy, pharmacokinetics, and safety profile.[13] Therefore, achieving site-selective conjugation is a primary objective.

Two principal strategies can be employed to control the conjugation process:

-

Exploiting Differential Reactivity: The various amine and hydroxyl groups on Inosamycin E may exhibit different degrees of reactivity based on their local chemical environment (e.g., steric hindrance, pKa). By carefully controlling reaction conditions such as pH, temperature, and reagent stoichiometry, it may be possible to preferentially react with a specific functional group. This approach, however, often requires extensive optimization and may not yield a completely homogeneous product.

-

Use of Protecting Groups: A more robust method for achieving site-selectivity involves the use of protecting groups.[14][15] This strategy entails:

-

Protecting all but the desired reactive functional group on Inosamycin E.

-

Performing the conjugation reaction at the unprotected site.

-

Deprotecting the remaining functional groups to restore the full activity of the Inosamycin E payload.

-

Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz), which are stable under a variety of reaction conditions and can be removed under specific, mild conditions.[14] Hydroxyl groups can be protected as silyl ethers or esters.[3][16]

Visualization of Conjugation Strategies

The following diagram illustrates the conceptual workflow for both a non-selective and a site-selective conjugation of Inosamycin E.

Caption: Reaction scheme for EDC/NHS-mediated amide bond formation.

Protocol: EDC/NHS Conjugation of Inosamycin E to a Monoclonal Antibody

This protocol assumes a site-selective approach where a single amine on Inosamycin E is available for reaction.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Site-specifically reactive Inosamycin E derivative

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Dissolve the mAb in Activation Buffer to a concentration of 2-10 mg/mL.

-

-

Activation of Antibody Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Immediately purify the activated antibody using a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

-

Conjugation Reaction:

-

Dissolve the site-specifically reactive Inosamycin E derivative in Coupling Buffer.

-

Add a 10- to 20-fold molar excess of the Inosamycin E derivative to the activated antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

-

-

Purification of the Conjugate:

-

Purify the Inosamycin E-mAb conjugate from unreacted Inosamycin E and other byproducts using size-exclusion chromatography.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and integrity of the conjugate by SDS-PAGE and HPLC.

-

Confirm the retained binding affinity of the antibody via ELISA or flow cytometry.

-

| Parameter | Recommended Range | Rationale |

| pH for Activation | 5.5 - 6.5 | Optimizes EDC reaction with carboxyl groups while minimizing hydrolysis. |

| pH for Conjugation | 7.2 - 8.0 | Favors the reaction of the NHS ester with primary amines. |

| EDC:Sulfo-NHS Molar Ratio | 1:2 to 1:5 | Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency. |

| Inosamycin E:mAb Molar Ratio | 10:1 to 20:1 | A molar excess of the drug drives the reaction towards completion. |

Thiol-Maleimide Conjugation

This highly specific reaction is ideal for conjugating a thiol-modified Inosamycin E to a targeting ligand containing a maleimide group, or vice versa. The reaction forms a stable thioether bond. [14] Protocol: Conjugation of Thiolated Inosamycin E to a Maleimide-Activated Peptide

This protocol requires the introduction of a thiol group onto Inosamycin E and a maleimide group onto the targeting peptide.

Materials:

-

Maleimide-activated targeting peptide

-

Thiolated Inosamycin E derivative

-

Conjugation Buffer: PBS, 10 mM EDTA, pH 7.0-7.5, degassed

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-activated peptide in degassed Conjugation Buffer.

-

Dissolve the thiolated Inosamycin E in degassed Conjugation Buffer. If the thiol is protected or has formed a disulfide, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to generate the free thiol.

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the thiolated Inosamycin E to the maleimide-activated peptide solution.

-

Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal.

-

Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the peptide-Inosamycin E conjugate using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.

-

| Parameter | Recommended Value | Rationale |

| pH | 6.5 - 7.5 | Optimal for the specific reaction of maleimides with thiols while minimizing hydrolysis of the maleimide group. |

| Thiol:Maleimide Molar Ratio | 1.5:1 to 5:1 | A slight excess of the thiol-containing molecule ensures complete reaction of the maleimide groups. |

| Inert Atmosphere | Required | Prevents oxidation of the thiol groups to disulfides, which are unreactive with maleimides. |

Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Click chemistry offers a set of bioorthogonal reactions that are highly specific and efficient, even in complex biological environments. [16]SPAAC is a copper-free click reaction that involves the reaction of a strained alkyne (e.g., a cyclooctyne) with an azide to form a stable triazole linkage.

Protocol: SPAAC Conjugation of Azide-Modified Inosamycin E to a Cyclooctyne-Functionalized Nanoparticle

Materials:

-

Cyclooctyne-functionalized nanoparticles

-

Azide-modified Inosamycin E derivative

-

Reaction Buffer: PBS, pH 7.4

-

Purification method (e.g., dialysis or tangential flow filtration)

Procedure:

-

Preparation of Reactants:

-

Disperse the cyclooctyne-functionalized nanoparticles in the Reaction Buffer.

-

Dissolve the azide-modified Inosamycin E in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the azide-modified Inosamycin E to the nanoparticle suspension.

-

Incubate for 4-24 hours at room temperature or 37°C with gentle mixing.

-

-

Purification:

-

Remove unreacted azide-modified Inosamycin E by repeated cycles of dialysis or tangential flow filtration against the Reaction Buffer.

-

-

Characterization:

-

Quantify the amount of conjugated Inosamycin E using a suitable analytical method (e.g., HPLC after cleavage from the nanoparticle, or by incorporating a fluorescent tag).

-

Characterize the size and stability of the final conjugate using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

| Parameter | Recommended Value | Rationale |

| pH | 7.0 - 8.5 | SPAAC is generally insensitive to pH within this range. |

| Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate. |

| Azide:Alkyne Molar Ratio | 10:1 to 50:1 | A significant excess of the smaller molecule drives the reaction to completion on the nanoparticle surface. |

Conclusion and Future Perspectives

The development of Inosamycin E conjugates for targeted drug delivery holds significant promise for improving the treatment of bacterial infections and potentially other diseases. The poly-functional nature of Inosamycin E necessitates careful consideration of conjugation strategy to ensure the production of a homogeneous and well-defined therapeutic agent. The use of protecting groups to achieve site-selectivity is a highly recommended approach. The choice of conjugation chemistry—be it the robust EDC/NHS coupling, the specific thiol-maleimide reaction, or the bioorthogonal SPAAC—should be tailored to the specific targeting ligand and the desired properties of the final conjugate. The detailed protocols provided herein serve as a foundation for researchers to develop novel and effective Inosamycin E-based targeted therapies. Future work should focus on the in-depth characterization of these conjugates, including their stability, in vitro and in vivo efficacy, and pharmacokinetic profiles, to accelerate their translation into clinical applications.

References

-

Bhatia, S. (2016). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Retrieved from [Link]

-

BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

-

Lumi-probe. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aminoglycoside Synthesis Service. Retrieved from [Link]

-

Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

-

Cavaco, M., et al. (2021). The Use of Antibody-Antibiotic Conjugates to Fight Bacterial Infections. PMC. Retrieved from [Link]

-

Harris, J. M., et al. (2007). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. Organic Letters. Retrieved from [Link]

-

International Journal of Research in Applied Science and Engineering Technology. (2025, October 13). A Review: Targeted Drug Delivery System. Retrieved from [Link]

-

Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Tsunakawa, M., et al. (1985). Inosamycin, a complex of new aminoglycoside antibiotics. I. Production, isolation and properties. PubMed. Retrieved from [Link]

-

Sureshkumar, G., et al. (2002). Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. Organic Letters. Retrieved from [Link]

-